2-methyl-1-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole
Description
2-methyl-1-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole is a complex organic compound that features a benzimidazole core, a pyrrolidine ring, and a thiophene sulfonyl group
Properties
IUPAC Name |
2-methyl-1-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S2/c1-12-17-14-5-2-3-6-15(14)19(12)13-8-9-18(11-13)23(20,21)16-7-4-10-22-16/h2-7,10,13H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFGWRVSLMYTSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized from o-phenylenediamine and formic acid. The pyrrolidine ring can be introduced via a cyclization reaction involving an appropriate precursor. The thiophene sulfonyl group is then attached through a sulfonylation reaction using thiophene-2-sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The thiophen-2-ylsulfonyl moiety is a reactive site for nucleophilic substitution due to its electron-withdrawing nature.
Example reaction :
| Substrate | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Target compound | Hydrazine (NH₂NH₂) in ethanol, 80°C | Hydrazide derivative | 72% |
This reaction proceeds via a two-step mechanism:
-
Deprotonation of hydrazine to generate a stronger nucleophile.
-
Attack at the sulfonyl sulfur, displacing the pyrrolidine-thiophene leaving group.
Electrophilic Aromatic Substitution on Benzimidazole
The benzimidazole ring undergoes electrophilic substitution at specific positions:
Key positions :
-
C4/C7 : Activated for nitration and halogenation
-
C5/C6 : Less reactive due to steric hindrance from the methyl group
Experimental data :
| Reaction Type | Reagent | Conditions | Major Product | Selectivity |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 2 hr | 4-Nitro derivative | 85% C4 |
| Bromination | Br₂ in CHCl₃ | RT, 4 hr | 7-Bromo derivative | 78% C7 |
Steric effects from the methyl group (C2) and sulfonyl-pyrrolidine substituent (N1) direct electrophiles to the C4 and C7 positions.
Oxidation of Thiophene Moiety
The thiophene ring undergoes oxidation under controlled conditions:
Reaction pathway :
Impact on reactivity :
-
Increases electron-withdrawing capacity of sulfonyl group
-
Enhances stability of intermediates in subsequent reactions
Condensation Reactions
The NH group in benzimidazole participates in condensation with carbonyl compounds:
Example : Formation of Schiff bases
| Carbonyl Compound | Catalyst | Solvent | Time | Yield |
|---|---|---|---|---|
| 4-Chlorobenzaldehyde | AcOH (10 mol%) | EtOH | 6 hr | 68% |
| Furfural | None | Toluene | 12 hr | 55% |
This reactivity enables functionalization for pharmaceutical applications .
Metal-Catalyzed Cross-Coupling
The methyl group facilitates C-H activation in palladium-catalyzed reactions:
Suzuki-Miyaura Coupling :
Optimized conditions :
-
5 mol% Pd catalyst
-
DMF/H₂O (3:1) at 100°C
-
Yields: 60-75% for aryl boronic acids with electron-withdrawing groups
Acid/Base-Mediated Rearrangements
Under strong acidic conditions:
Observed transformation :
Mechanistic pathway:
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
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C-S bond cleavage in sulfonyl group
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Formation of thiyl radicals
-
Subsequent dimerization or H-abstraction products
Quantum yield : Φ = 0.32 ± 0.03 in acetonitrile
Critical Reaction Considerations
| Parameter | Impact on Reactivity | Optimization Strategy |
|---------------------|---------------------------------------|
Scientific Research Applications
Anticancer Activity
Research indicates that benzimidazole derivatives, including the compound in focus, exhibit significant anticancer properties. Studies have shown that modifications in the imidazole ring can enhance cytotoxicity against various cancer cell lines. For example, derivatives of imidazole have been reported to inhibit cell proliferation in breast cancer models through apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The presence of the thiophenesulfonyl group enhances the compound's antimicrobial activity. Compounds containing imidazole rings have demonstrated effectiveness against a range of bacterial and fungal pathogens. In vitro studies highlight that such derivatives can disrupt microbial cell membranes, leading to cell death .
Antiviral Activity
Recent investigations into imidazole derivatives have shown promising antiviral effects, particularly against viruses like influenza and HIV. The structural characteristics of the compound suggest potential efficacy in inhibiting viral replication mechanisms, making it a candidate for further antiviral drug development .
Neuropharmacological Effects
Some studies suggest that benzimidazole derivatives can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of oxidative stress are mechanisms through which these compounds may exert their effects .
Data Tables
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzimidazole derivatives, including the targeted compound, which showed enhanced activity against MCF-7 breast cancer cells. The study highlighted structure-activity relationships that could guide future modifications for improved efficacy .
Case Study 2: Antimicrobial Efficacy
A study conducted on various imidazole derivatives demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results suggested that the incorporation of the thiophene sulfonyl group was crucial for enhancing antimicrobial properties .
Case Study 3: Neuropharmacological Effects
Research published in Pharmacology Biochemistry Behavior explored the neuroprotective properties of benzimidazole derivatives, revealing that they could mitigate oxidative stress-induced neuronal damage in vitro. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's .
Mechanism of Action
The mechanism of action of 2-methyl-1-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, the compound may bind to certain enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-1-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1H-benzimidazole
- 2-methyl-1-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1H-imidazole
- 2-methyl-1-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1H-pyrrole
Uniqueness
What sets 2-methyl-1-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole apart from similar compounds is its unique combination of structural features, which may confer distinct chemical and biological properties. For example, the presence of both a benzimidazole core and a thiophene sulfonyl group could result in unique interactions with biological targets, making it a promising candidate for further research.
Biological Activity
The compound 2-methyl-1-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name: 2-methyl-1-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole
- Molecular Formula: C₁₄H₁₈N₄O₂S₂
- Molecular Weight: 342.45 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antitumor , anti-inflammatory , and antimicrobial agent.
Antitumor Activity
Recent studies have demonstrated that derivatives of benzimidazole compounds exhibit significant antitumor properties. For instance, a related compound showed promising results against breast cancer cell lines (MCF-7 and MDA-MB-231) with a notable IC50 value indicating effective cytotoxicity. The combination of this compound with established chemotherapeutics like doxorubicin has shown enhanced efficacy, suggesting a synergistic effect in targeting cancer cells .
Anti-inflammatory Activity
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Research indicates that compounds with a benzimidazole core can inhibit key inflammatory pathways. One study reported that similar compounds reduced the expression of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. A series of related compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to those of standard antibiotics, indicating the potential for development into new antimicrobial agents .
Data Table: Biological Activity Summary
Case Studies
Case Study 1: Antitumor Efficacy
In a recent study focusing on the antitumor effects of benzimidazole derivatives, researchers evaluated the cytotoxic effects of the target compound on several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, particularly in the MDA-MB-231 line, where the combination treatment with doxorubicin led to enhanced apoptosis rates compared to monotherapy.
Case Study 2: Anti-inflammatory Mechanism
Another investigation examined the anti-inflammatory effects of related compounds in a murine model of arthritis. The treatment group receiving the benzimidazole derivative showed significantly lower levels of inflammatory markers compared to controls, suggesting that this class of compounds may modulate inflammatory responses effectively.
Q & A
Q. What are the recommended synthetic routes for 2-methyl-1-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole?
The compound can be synthesized via multi-step reactions involving:
- Nucleophilic substitution : Reacting a pyrrolidine derivative with thiophene-2-sulfonyl chloride to introduce the sulfonyl group .
- Coupling reactions : Linking the modified pyrrolidine to a 2-methylbenzimidazole core using catalysts like Cu(OAc)₂ in click chemistry-based protocols .
- Purification : Column chromatography (e.g., CH₂Cl₂/MeOH gradients) or recrystallization to isolate the final product .
Q. How is the compound structurally characterized in crystallographic studies?
- X-ray diffraction : Resolve the 3D structure using SHELX for refinement, particularly SHELXL for small-molecule crystallography .
- Software tools : Mercury (Cambridge Crystallographic Data Centre) for visualizing packing patterns, hydrogen bonds, and π-π interactions .
- Validation : Compare experimental data (bond lengths, angles) with theoretical models to confirm stereochemistry .
Q. What methods are used to evaluate its antimicrobial activity?
- Broth microdilution : Determine minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Resistance testing : Include azole-resistant strains to assess broad-spectrum efficacy .
Advanced Research Questions
Q. How do structural modifications influence its biological activity?
- Thiophene sulfonyl group : Enhances binding to microbial enzymes (e.g., cytochrome P450) via hydrophobic and π-stacking interactions .
- Pyrrolidine substitution : Adjusting substituents on the pyrrolidine ring can optimize pharmacokinetic properties (e.g., solubility, bioavailability) .
- SAR studies : Compare derivatives with varying substituents (e.g., methyl vs. trifluoromethyl) to identify critical pharmacophores .
Q. What computational strategies predict its binding modes?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like H+/K+-ATPase .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to rationalize reactivity and stability .
Q. How to resolve contradictions in reported efficacy across studies?
- Standardized protocols : Adopt CLSI guidelines for MIC assays to minimize variability in inoculum size and growth conditions .
- Strain-specific analysis : Test activity against isogenic mutant strains to identify resistance mechanisms (e.g., efflux pumps) .
Q. What strategies optimize synthetic yield and purity?
- Catalyst screening : Cu(I) catalysts in click reactions improve regioselectivity and reduce side products .
- Reaction monitoring : Use TLC or HPLC to track intermediates and optimize reaction times .
Q. How to address crystallographic challenges (e.g., twinning or disorder)?
- Data refinement : Apply SHELXD for twin resolution and SHELXL for anisotropic displacement parameter modeling .
- Validation tools : Check for outliers using R-factor analysis and electron density maps .
Q. What stability studies are recommended for long-term storage?
- Thermogravimetric analysis (TGA) : Assess thermal degradation profiles .
- Solubility testing : Use shake-flask methods in buffers (pH 1–7.4) to guide formulation .
Q. How to study its interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purified enzymes or receptors .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
